molecular formula C25H24ClN3OS B12764038 2-(((4-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazinyl)imino)methyl)phenol CAS No. 86758-98-7

2-(((4-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazinyl)imino)methyl)phenol

Cat. No.: B12764038
CAS No.: 86758-98-7
M. Wt: 450.0 g/mol
InChI Key: WAQQLBYKHDBCPS-WPWMEQJKSA-N
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Description

2-(((4-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazinyl)imino)methyl)phenol is a complex organic compound known for its significant pharmacological properties. This compound is characterized by its unique structure, which includes a dibenzo thiepin core, a piperazine ring, and a phenol group. It is primarily recognized for its role as a receptor antagonist in various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazinyl)imino)methyl)phenol typically involves multiple steps, starting with the formation of the dibenzo thiepin core. This is followed by the introduction of the piperazine ring and the phenol group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems is common in industrial settings to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(((4-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazinyl)imino)methyl)phenol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce alcohols, and substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

2-(((4-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazinyl)imino)methyl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound is studied for its interactions with various biological receptors and its potential therapeutic effects.

    Medicine: It is investigated for its potential use in treating neurological disorders due to its receptor antagonist properties.

    Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.

Mechanism of Action

The mechanism of action of 2-(((4-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazinyl)imino)methyl)phenol involves its interaction with specific molecular targets, such as dopamine and serotonin receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to various pharmacological effects. The pathways involved include inhibition of receptor signaling and alteration of neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

  • 1-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-methyl-piperazine
  • 2-[4-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)piperazin-1-yl]ethanol

Uniqueness

Compared to similar compounds, 2-(((4-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazinyl)imino)methyl)phenol stands out due to its unique combination of functional groups, which confer distinct pharmacological properties. Its ability to interact with multiple receptor types makes it a valuable compound in both research and therapeutic contexts.

Properties

CAS No.

86758-98-7

Molecular Formula

C25H24ClN3OS

Molecular Weight

450.0 g/mol

IUPAC Name

2-[(E)-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]iminomethyl]phenol

InChI

InChI=1S/C25H24ClN3OS/c26-20-9-10-25-21(16-20)22(15-18-5-2-4-8-24(18)31-25)28-11-13-29(14-12-28)27-17-19-6-1-3-7-23(19)30/h1-10,16-17,22,30H,11-15H2/b27-17+

InChI Key

WAQQLBYKHDBCPS-WPWMEQJKSA-N

Isomeric SMILES

C1CN(CCN1C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl)/N=C/C5=CC=CC=C5O

Canonical SMILES

C1CN(CCN1C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl)N=CC5=CC=CC=C5O

Origin of Product

United States

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